molecular formula C17H21F3N2O5S B2644325 N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2309798-42-1

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2644325
CAS No.: 2309798-42-1
M. Wt: 422.42
InChI Key: UUMNELMBODSWNN-UHFFFAOYSA-N
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Description

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thian ring, hydroxyethoxy group, and trifluoromethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: It may have potential as a biochemical probe or as a component in biological assays.

    Medicine: Researchers are exploring its potential therapeutic applications, such as its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Preparation Methods

The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves multiple steps, including the formation of the thian ring and the introduction of the hydroxyethoxy and trifluoromethoxyphenyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can be compared with other similar compounds, such as:

    N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N’-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: This compound has a similar structure but includes a different phenyl group, which may result in different chemical and biological properties.

    N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N’-[(thiophen-2-yl)methyl]ethanediamide: This compound features a thiophen group instead of a trifluoromethoxyphenyl group, potentially altering its reactivity and applications.

The uniqueness of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O5S/c18-17(19,20)27-13-3-1-12(2-4-13)22-15(25)14(24)21-11-16(26-8-7-23)5-9-28-10-6-16/h1-4,23H,5-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMNELMBODSWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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